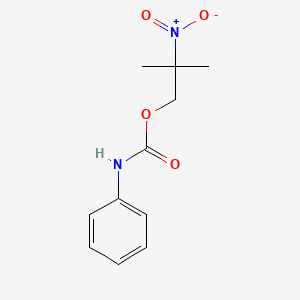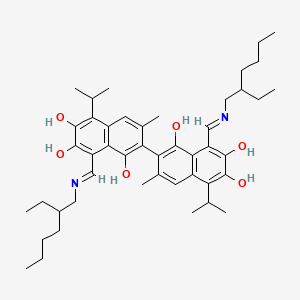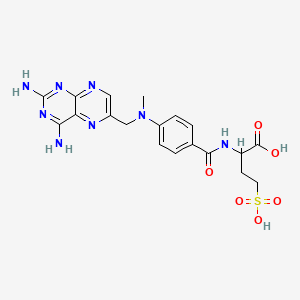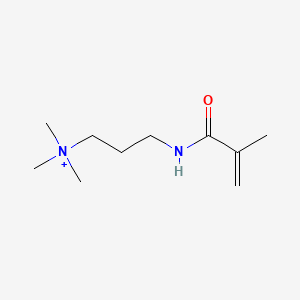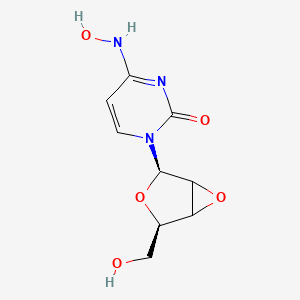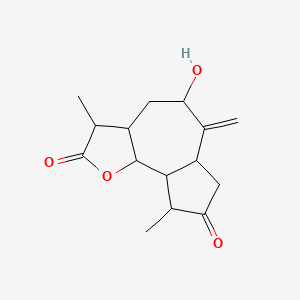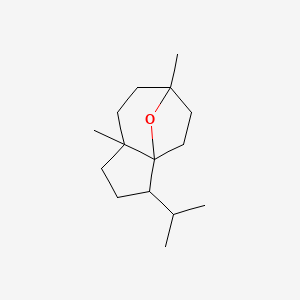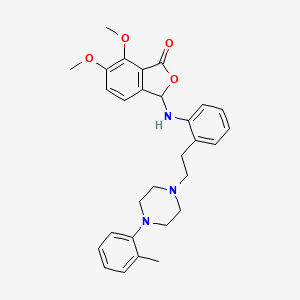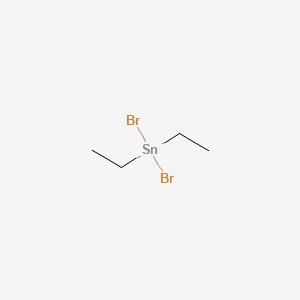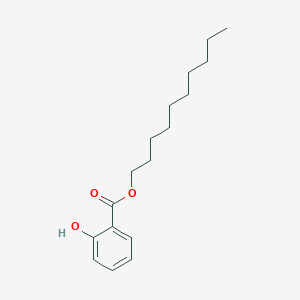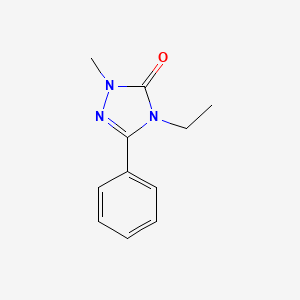
2,4-Dihydro-4-ethyl-2-methyl-5-phenyl-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydro-4-ethyl-2-methyl-5-phenyl-3H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms
Preparation Methods
The synthesis of 2,4-Dihydro-4-ethyl-2-methyl-5-phenyl-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with phenyl isocyanate, followed by cyclization with acetic anhydride. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity .
Industrial production methods may involve the optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
2,4-Dihydro-4-ethyl-2-methyl-5-phenyl-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolone oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
2,4-Dihydro-4-ethyl-2-methyl-5-phenyl-3H-1,2,4-triazol-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: It is explored as a potential pesticide and herbicide due to its ability to inhibit specific enzymes in pests and weeds.
Materials Science: The compound is investigated for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-Dihydro-4-ethyl-2-methyl-5-phenyl-3H-1,2,4-triazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and disrupting biological pathways. This makes it effective in inhibiting the growth of microorganisms and cancer cells .
Comparison with Similar Compounds
2,4-Dihydro-4-ethyl-2-methyl-5-phenyl-3H-1,2,4-triazol-3-one can be compared with other triazole compounds such as:
1,2,4-Triazole: A simpler triazole with broad applications in pharmaceuticals and agriculture.
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Another heterocyclic compound with similar structural features but different chemical properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
947-85-3 |
|---|---|
Molecular Formula |
C11H13N3O |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-ethyl-2-methyl-5-phenyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C11H13N3O/c1-3-14-10(12-13(2)11(14)15)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
InChI Key |
AQAZETUOZLTEMY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN(C1=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


